Z-D-Tyr-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

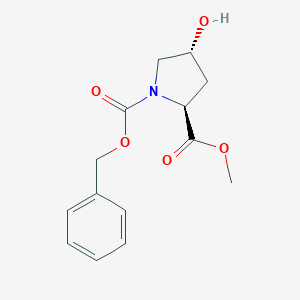

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRMUCXATQAAMN-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Peptide Innovation: A Technical Guide to Z-D-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the strategic selection of building blocks is paramount to the synthesis of novel therapeutics and research tools. Among these, Z-D-Tyr-OH, or N-Benzyloxycarbonyl-D-tyrosine, stands out as a crucial component for introducing the D-enantiomer of tyrosine into peptide sequences. This incorporation is a key strategy for enhancing peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the role of this compound in peptide chemistry, detailing its properties, synthesis protocols, and applications.

Core Properties of this compound

This compound is a crystalline powder, and its core function in peptide synthesis is to provide the D-tyrosine residue with its α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial to prevent unwanted side reactions during peptide bond formation.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₇NO₅ | [1] |

| Molecular Weight | 315.32 g/mol | [1] |

| CAS Number | 64205-12-5 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 99-105 °C | [2] |

| Optical Rotation ([α]²²/D) | +11° (c=1 in acetic acid) | [3] |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | [4] |

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile reagent primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The general workflow of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on optimized protocols for coupling and deprotection.

Protocol 1: Coupling of this compound in SPPS

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Resin-bound peptide with a free amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Additive (e.g., HOBt or Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Nα-Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform deprotection (e.g., with 20% piperidine in DMF) and wash the resin thoroughly with DMF.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and the additive (e.g., HOBt, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test to confirm the absence of free primary amines. A negative result indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Quantitative Parameters for Coupling:

| Parameter | Recommended Range | Notes |

| This compound Equivalents | 3 - 5 | An excess drives the reaction to completion. |

| Coupling Reagent Equivalents | 2.9 - 5 | Dependent on the chosen reagent. |

| Base Equivalents | 6 - 10 | DIPEA is common, but collidine can reduce racemization. |

| Coupling Time | 1 - 4 hours | Monitor with Kaiser test for completion. |

| Coupling Efficiency | >99% | Crucial for the synthesis of high-purity peptides. |

Protocol 2: Deprotection of the Benzyloxycarbonyl (Z) Group

The removal of the Z-group can be achieved through two primary methods: catalytic hydrogenation or acidolysis. The choice of method depends on the presence of other sensitive functional groups in the peptide and the solid support.

Method A: Catalytic Hydrogenation (on-resin or in solution)

This is a mild and common method for Z-group removal.

Materials:

-

Z-protected peptide-resin or peptide

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Methanol, Ethanol, or DMF)

-

Hydrogen source (Hydrogen gas or a hydrogen donor like ammonium formate)

Procedure:

-

Suspension: Suspend the Z-protected peptide-resin in a suitable solvent in a reaction vessel.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% relative to the substrate).

-

Hydrogenation:

-

Using Hydrogen Gas: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and then introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus). Stir the mixture vigorously at room temperature.

-

Using a Hydrogen Donor (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (3-5 equivalents) to the mixture and stir at room temperature.

-

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., LC-MS) until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the resin or the Celite pad with the reaction solvent. The deprotected peptide is now ready for the next step or final cleavage.

Method B: Acidolysis with HBr in Acetic Acid

This is a harsher method suitable for peptides that are sensitive to hydrogenation.

Materials:

-

Z-protected peptide

-

33% Hydrogen Bromide (HBr) in acetic acid

-

Glacial acetic acid

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.

-

Cleavage: Add a solution of 33% HBr in acetic acid.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Precipitate the deprotected peptide by adding cold diethyl ether. Isolate the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.[2]

Mitigating Side Reactions in Peptide Synthesis

The synthesis of peptides is often accompanied by side reactions that can reduce the yield and purity of the final product. A proactive approach to minimizing these side reactions is crucial for a successful synthesis.

-

Racemization: The chiral integrity of the amino acid can be compromised during activation. This is particularly a concern for histidine and cysteine but can also occur with other amino acids under harsh conditions. The use of coupling additives like HOBt or Oxyma Pure and milder bases such as 2,4,6-collidine can significantly suppress racemization.[5][6]

-

Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to chain termination. It is especially prevalent when proline or glycine are in the first two positions. Coupling the third amino acid as a dipeptide can circumvent this issue.[5]

-

O-Acylation: The hydroxyl group of the tyrosine side chain is nucleophilic and can be acylated if left unprotected, leading to branched peptides. While this compound has an unprotected hydroxyl group, for many synthetic strategies, particularly those involving highly reactive coupling agents, using a side-chain protected derivative like Z-D-Tyr(Bzl)-OH or Z-D-Tyr(tBu)-OH is advisable.

Application of this compound in Drug Discovery: Targeting Signaling Pathways

The incorporation of D-amino acids like D-tyrosine is a powerful strategy in the design of peptide-based inhibitors of signaling pathways implicated in disease. One such critical area is the inhibition of protein-protein interactions mediated by Src Homology 2 (SH2) domains.

SH2 domains are structural motifs found in many intracellular signaling proteins that recognize and bind to phosphorylated tyrosine residues on other proteins. The Src family of tyrosine kinases, which play a pivotal role in cell proliferation, differentiation, and survival, contain SH2 domains that are crucial for their regulation and signaling. Dysregulation of Src signaling is implicated in various cancers.

Peptides containing tyrosine or its analogs can be designed to mimic the natural binding partners of SH2 domains, thereby acting as competitive inhibitors. The inclusion of D-tyrosine can enhance the peptide's resistance to proteolysis, making it a more viable therapeutic candidate.

Example: Inhibition of the Src Signaling Pathway

A hypothetical peptide inhibitor containing this compound could be designed to target the SH2 domain of Src, preventing its interaction with upstream activators like receptor tyrosine kinases (RTKs) or focal adhesion kinase (FAK). This would block the downstream signaling cascade, which includes pathways such as Ras-MAPK, PI3K-Akt, and STAT3, ultimately inhibiting cell proliferation and survival.

Conclusion

This compound is an invaluable building block in peptide chemistry, enabling the synthesis of peptides with enhanced stability and therapeutic potential. A thorough understanding of its properties, coupled with optimized protocols for its incorporation and the mitigation of side reactions, is essential for its successful application. The strategic use of this compound in the design of peptide inhibitors targeting key signaling pathways, such as the Src kinase cascade, holds significant promise for the development of next-generation therapeutics. This guide provides a foundational resource for researchers and drug development professionals to effectively harness the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to Z-D-Tyr-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of N-α-Benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH). This protected amino acid is a crucial building block in peptide synthesis, particularly for the incorporation of D-tyrosine residues to enhance the biological stability and modulate the activity of peptides.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below. While some experimental values are available, certain data, such as pKa and specific solubility, are based on predictions and should be considered as such.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(benzyloxy)carbonylamino]-3-(4-hydroxyphenyl)propanoic acid | [1] |

| Synonyms | N-Cbz-D-tyrosine, Z-D-tyrosine | [1] |

| CAS Number | 64205-12-5 | |

| Molecular Formula | C₁₇H₁₇NO₅ | [1] |

| Molecular Weight | 315.32 g/mol | [1] |

| Melting Point | 99 °C | |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | [3][4] |

| pKa (Carboxylic Acid) | ~2.97 (Predicted) | |

| pKa (Phenolic Hydroxyl) | ~10.0 (Predicted) |

Chemical Structure

The structure of this compound features a D-tyrosine core with its α-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted reactions of the amino group during peptide bond formation.

| Identifier | Value |

| SMILES | O=C(O)--INVALID-LINK--Cc1ccc(O)cc1 |

| InChI | InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |

| InChIKey | MCRMUCXATQAAMN-OAHLLOKOSA-N |

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of D-tyrosine with benzyl chloroformate under basic conditions.[5][6][7]

Materials:

-

D-Tyrosine

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolution: Dissolve D-tyrosine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a suitable concentration of sodium hydroxide, with cooling in an ice bath to maintain a low temperature.[5]

-

Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C to control the exothermic reaction and minimize side reactions.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[5]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl. This will protonate the carboxylate and precipitate the this compound product.[5]

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization. While a specific solvent system for this compound is not widely reported, common solvent systems for recrystallizing protected amino acids include ethyl acetate/hexane or ethanol/water mixtures.[6][8] The choice of solvent will depend on the impurity profile.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Analytical Characterization

Accurate characterization of this compound is essential to ensure its purity and identity before use in peptide synthesis. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination:

Reverse-phase HPLC is commonly used to assess the chemical purity of this compound. To determine the enantiomeric purity, a chiral stationary phase is required.

General RP-HPLC Method for Purity Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.

General Chiral HPLC Method for Enantiomeric Purity:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD) is often effective for separating N-protected amino acids.[9][10]

-

Mobile Phase: Typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) for acidic compounds.[9] The exact ratio needs to be optimized for baseline separation.

-

Flow Rate: 0.5 - 1.0 mL/min.[10]

-

Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

~12.5 ppm (s, 1H): Carboxylic acid proton.

-

~9.3 ppm (s, 1H): Phenolic hydroxyl proton.

-

~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.

-

~7.0 ppm (d, 2H): Aromatic protons of the tyrosine ring (ortho to the CH₂ group).

-

~6.7 ppm (d, 2H): Aromatic protons of the tyrosine ring (meta to the CH₂ group).

-

~5.0 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~4.1 ppm (m, 1H): α-proton of the tyrosine backbone.

-

~2.8-3.0 ppm (m, 2H): β-protons of the tyrosine backbone.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

~173 ppm: Carboxylic acid carbon.

-

~156 ppm: Urethane carbonyl carbon and the phenolic C-OH carbon.

-

~137 ppm: Quaternary aromatic carbon of the benzyl group.

-

~130 ppm: Aromatic CH carbons of the tyrosine ring (ortho to the CH₂ group).

-

~128.5, 127.8, 127.7 ppm: Aromatic CH carbons of the benzyl group.

-

~127.5 ppm: Quaternary aromatic carbon of the tyrosine ring.

-

~115 ppm: Aromatic CH carbons of the tyrosine ring (meta to the CH₂ group).

-

~65.5 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

~57 ppm: α-carbon of the tyrosine backbone.

-

~37 ppm: β-carbon of the tyrosine backbone.

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of peptides. The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence can significantly enhance its resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This increased stability often leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

Furthermore, the tyrosine residue itself is often critical for the biological activity of peptides, participating in receptor binding and signaling. The modification of this residue, including the use of its D-enantiomer, can modulate the peptide's affinity and selectivity for its target receptor, potentially leading to improved efficacy or a more favorable side-effect profile. This compound is therefore a valuable tool for medicinal chemists and drug developers in the rational design of novel peptide-based therapeutics.

References

- 1. (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C17H17NO5 | CID 736160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. hplc.eu [hplc.eu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000158) [hmdb.ca]

- 13. Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Z-D-Tyr-OH in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Carbobenzyloxy-D-tyrosine (Z-D-Tyr-OH) is a protected form of the non-proteinogenic amino acid D-tyrosine. Its primary application in biochemical research is as a crucial building block in the solid-phase synthesis of peptides. The incorporation of D-amino acids, such as D-tyrosine, into peptides can significantly enhance their proteolytic stability, leading to a longer in vivo half-life, a desirable characteristic for therapeutic peptides. This guide explores the application of this compound in the synthesis of a D-tyrosine-containing peptide and the subsequent evaluation of its biological activity. We will focus on a case study involving a pentapeptide analog with anti-melanogenic properties, detailing the synthetic workflow, bioassay protocols, and the relevant signaling pathway.

Introduction to this compound

This compound is a commercially available derivative of D-tyrosine where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is essential in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds. The D-configuration of the tyrosine residue is of particular interest in drug discovery and development. Peptides containing D-amino acids are often less susceptible to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids. This increased stability can lead to improved pharmacokinetic profiles for peptide-based drugs.

Application of this compound in the Synthesis of a Bioactive Peptide

To illustrate the utility of this compound, we will consider the synthesis of a modified pentapeptide-18 analog, where a D-tyrosine residue is incorporated. Pentapeptide-18 is a known cosmetic peptide, and its analogs containing D-tyrosine have been shown to possess anti-melanogenic properties by inhibiting tyrosinase activity[1][2].

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a D-tyrosine-containing pentapeptide can be achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy. This compound, with its amino group protected, is a key reagent in this process.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a pentapeptide containing a D-tyrosine residue using Fmoc-SPPS. This compound would be used in the corresponding coupling step.

Materials:

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH, which can be synthesized from this compound or obtained commercially)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diethyl ether

-

Reverse-phase HPLC system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the deprotected resin and shake for 2 hours. To confirm the completion of the coupling reaction, a Kaiser test can be performed.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-D-Tyr(tBu)-OH at the appropriate step.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water/EDT 92.5:2.5:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity of the purified peptide by mass spectrometry.

Biological Activity of D-Tyrosine Containing Peptides

Peptides containing D-tyrosine at the C-terminus have been shown to inhibit melanogenesis by reducing tyrosinase activity[1][2].

Quantitative Data

The following table summarizes the reported anti-melanogenic effects of a pentapeptide-18 analog containing a C-terminal D-tyrosine (YdAGFL-D-Tyr).

| Assay | Cell Line | Treatment Concentration (µM) | Result | Reference |

| Melanin Content | MNT-1 melanoma cells | 500 | ~25% reduction | [1] |

| Tyrosinase Activity | MNT-1 melanoma cells | 500 | ~25% reduction | [1] |

| Melanin Content | Human melanocytes | 500 | Significant reduction | [1] |

| Tyrosinase Activity | Human melanocytes | 500 | Significant reduction | [1] |

Experimental Protocols for Bioassays

3.2.1. Melanin Content Assay

This assay measures the amount of melanin produced by cells after treatment with the synthesized peptide.

Materials:

-

MNT-1 human melanoma cells or primary human melanocytes

-

Cell culture medium and supplements

-

Synthesized peptide

-

1 N NaOH

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment: Seed MNT-1 cells or melanocytes in a culture plate and allow them to adhere. Treat the cells with the desired concentrations of the synthesized peptide for 24-48 hours.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in 1 N NaOH.

-

Melanin Quantification: Heat the cell lysates at 80°C for 1 hour to solubilize the melanin. Measure the absorbance of the supernatant at 405 nm using a spectrophotometer.

-

Data Analysis: Normalize the melanin content to the total protein concentration of each sample. Compare the melanin content of treated cells to that of untreated control cells.

3.2.2. Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the key enzyme in melanin synthesis, within the cells.

Materials:

-

Treated cells from the melanin content assay

-

Lysis buffer (e.g., PBS with 1% Triton X-100)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

-

Spectrophotometer

Procedure:

-

Cell Lysate Preparation: Wash the treated cells with PBS and lyse them in lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Enzymatic Reaction: In a 96-well plate, mix equal amounts of protein from each lysate with L-DOPA solution.

-

Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Data Analysis: Calculate the rate of dopachrome formation (change in absorbance over time) and normalize it to the protein concentration to determine the tyrosinase activity. Compare the activity in treated cells to that in untreated control cells.

Signaling Pathway in Melanogenesis

The anti-melanogenic effect of the D-tyrosine containing peptide is primarily through the inhibition of tyrosinase. The expression and activity of tyrosinase are regulated by a complex signaling cascade, most notably the cAMP/PKA pathway, which leads to the activation of the Microphthalmia-associated Transcription Factor (MITF).

References

The Cornerstone of Stability: A Technical Guide to D-Amino Acids in Peptide Drug Development

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the proteinogenic L-amino acids. This technical guide provides an in-depth exploration of the function of D-amino acids in enhancing peptide stability, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core principles of proteolytic resistance, bioavailability, and conformational effects, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Stereochemical Shield: How D-Amino-Acids Confer Proteolytic Resistance

The primary advantage of substituting L-amino acids with their D-counterparts lies in their ability to confer remarkable resistance to enzymatic degradation.[1] Endogenous proteases, the enzymes responsible for peptide cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a steric hindrance, rendering the peptide backbone unrecognizable to these enzymes and thus significantly extending its half-life in biological systems.[2]

This enhanced stability is not merely a theoretical concept; it has been consistently demonstrated in numerous studies. Peptides containing D-amino acids exhibit significantly longer half-lives in human serum and plasma compared to their all-L-amino acid parent peptides.[3] For instance, a study on the antimicrobial peptide Kn2-7 and its D-enantiomer, dKn2-7, revealed that after 24 hours in 25% human serum, 78.5% of dKn2-7 remained intact, while only 1.0% of the L-form, Kn2-7, was left.[4] This dramatic increase in stability is a critical factor in improving the pharmacokinetic profile of peptide-based drugs, allowing for less frequent dosing and sustained therapeutic effects.

Enhancing Bioavailability and Modulating Activity

The increased stability imparted by D-amino acids directly translates to improved bioavailability.[5] By resisting premature degradation in the gastrointestinal tract and bloodstream, a higher concentration of the active peptide can reach its target site. This is a crucial consideration for the development of orally administered peptide drugs, a long-standing challenge in the pharmaceutical industry.[6]

Beyond stability, the incorporation of D-amino acids can also modulate the biological activity of a peptide. The specific stereochemistry of a D-amino acid can alter the peptide's three-dimensional conformation, which in turn can influence its binding affinity and selectivity for its target receptor.[7] This can lead to the development of peptides with enhanced potency or altered signaling properties.

Conformational Effects of D-Amino Acid Incorporation

The introduction of a D-amino acid into a peptide sequence can have significant effects on its secondary and tertiary structure. While a complete substitution of L-amino acids with D-amino acids in a process called retro-inversion can sometimes preserve the overall topology, single or multiple D-amino acid substitutions can induce localized conformational changes.[7] These changes can range from promoting the formation of β-turns to disrupting helical structures.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying these conformational changes. By analyzing the differential absorption of left- and right-circularly polarized light, researchers can gain insights into the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[8] This information is crucial for understanding the structure-activity relationship and for rationally designing peptides with desired conformational properties.

Data Presentation: Quantitative Impact of D-Amino Acid Substitution on Peptide Half-Life

The following table summarizes quantitative data from various studies, highlighting the significant increase in peptide half-life upon substitution with D-amino acids.

| Peptide | Modification | Matrix | Half-life (L-form) | Half-life (D-form/modified) | Fold Increase | Reference |

| GLP-1 | All D-amino acid analog | In vitro with Proteinase K | < 1 hour | > 4.8 hours (80% remaining at 6h) | > 4.8 | [1] |

| Kn2-7 | All D-amino acid analog | 25% Human Serum | ~1% remaining at 24h | 78.5% remaining at 24h | ~78.5 | [4] |

| MUC2 epitope peptide | D-amino acids at N- and C-termini | Human Serum | Degradable | Completely stable | N/A | [3] |

| Tam-labeled peptide 1 | N/A | Human Blood Plasma | 43.5 hours | N/A | N/A | [9] |

| Tam-labeled peptide 2 | N/A | Human Blood Plasma | 3.2 hours | N/A | N/A | [9] |

| Tam-labeled peptide 5 | Tam label at different position | Human Blood Plasma | 43.5 hours (peptide 1) | 3.8 hours | -11.4 | [9] |

Experimental Protocols

In Vitro Peptide Stability Assay in Human Serum/Plasma

This protocol outlines a general method for assessing the stability of a peptide in human serum or plasma.

Materials:

-

Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Human serum or plasma (commercially available or ethically sourced)

-

Incubator or water bath at 37°C

-

Precipitating solution (e.g., acetonitrile, ethanol, or trichloroacetic acid)

-

Centrifuge

-

HPLC or LC-MS system for analysis

-

Low-bind tubes

Procedure:

-

Peptide Incubation:

-

Dilute the test peptide in human serum or plasma to the desired final concentration (e.g., 10-100 µM).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.[9]

-

-

Protein Precipitation:

-

Immediately add a precipitating solution (e.g., 2 volumes of acetonitrile/ethanol (1:1, v/v)) to the aliquot to stop enzymatic degradation.[10]

-

Incubate the mixture at -20°C for at least 20 minutes to facilitate protein precipitation.[10]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully collect the supernatant containing the peptide.

-

Analyze the concentration of the intact peptide in the supernatant using a validated HPLC or LC-MS method.

-

Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics.

-

Calculate the peptide half-life (t½) by fitting the data to a one-phase decay model.[9]

-

Proteolytic Degradation Assay using Trypsin

This protocol describes a method to assess the stability of a peptide against a specific protease, such as trypsin.

Materials:

-

Test peptide stock solution

-

Trypsin solution (e.g., MS-grade, resuspended in 50mM acetic acid and diluted in 40mM NH4HCO3/10% ACN to 20 µg/mL)[11]

-

Reaction buffer (e.g., 50mM Tris-HCl, pH 8, or 50mM ammonium bicarbonate, pH 7.8)[11]

-

Incubator at 37°C

-

Quenching solution (e.g., 1% trifluoroacetic acid or formic acid)[11]

-

HPLC or LC-MS system for analysis

Procedure:

-

Reaction Setup:

-

Time-Course Analysis:

-

At various time points, withdraw aliquots from the reaction mixture.

-

Immediately stop the reaction by adding a quenching solution.[11]

-

-

Analysis:

-

Analyze the samples by HPLC or LC-MS to quantify the amount of undigested peptide.

-

Determine the rate of degradation and compare the stability of different peptide variants.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol provides a basic overview of how to perform CD spectroscopy to analyze the secondary structure of a peptide.

Materials:

-

Peptide sample (at least 95% pure)

-

CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7)[8]

-

Quartz cuvette (e.g., 1 mm path length)[8]

-

CD spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the peptide in the CD-compatible buffer to a final concentration of approximately 100 µM.[8]

-

Prepare a corresponding buffer blank.

-

-

Instrument Setup:

-

Purge the CD spectrometer with nitrogen gas.[13]

-

Set the desired temperature (e.g., 20°C).

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the buffer spectrum from the peptide spectrum.

-

Convert the CD signal (in millidegrees) to mean residue ellipticity.

-

Analyze the resulting spectrum to estimate the secondary structure content of the peptide.

-

Mandatory Visualizations

Signaling Pathway: D-Alanine Incorporation in Bacterial Cell Wall Synthesis

The following diagram illustrates the metabolic pathway of D-alanine and its incorporation into the peptidoglycan of bacterial cell walls. The synthesis of D-alanine is a crucial step that is often targeted by antibiotics. D-amino acid-containing peptides can interfere with this pathway, contributing to their antimicrobial activity.

Caption: D-Alanine metabolic pathway in bacteria.

Experimental Workflow: Peptide Stability and Activity Screening

This diagram outlines a typical experimental workflow for screening peptides for both their stability and biological activity. This systematic approach allows for the efficient identification of lead candidates with desirable therapeutic properties.

Caption: Workflow for peptide stability and activity screening.

Conclusion

The strategic incorporation of D-amino acids is a powerful and well-established method for enhancing the stability and therapeutic potential of peptide-based drugs. By providing resistance to proteolytic degradation, improving bioavailability, and allowing for the fine-tuning of biological activity, D-amino acid substitution is a cornerstone of modern peptide drug design. This technical guide provides a foundational understanding of the principles and experimental approaches involved, empowering researchers to leverage the unique properties of D-amino acids in the development of next-generation peptide therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. americanpeptidesociety.org [americanpeptidesociety.org]

- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. moodle2.units.it [moodle2.units.it]

Z-D-Tyr-OH vs. L-Tyrosine in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the naturally occurring amino acid L-tyrosine and its synthetic counterpart, N-benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH). While L-tyrosine is a fundamental component of numerous physiological processes, including protein synthesis, neurotransmission, and signal transduction, the introduction of this compound into biological systems presents a unique set of properties primarily dictated by its D-configuration and N-terminal protecting group. This document outlines the distinct biochemical roles of L-tyrosine, extrapolates the anticipated biological behavior of this compound based on established principles of stereochemistry in pharmacology, and provides detailed experimental protocols to empirically validate these hypotheses. The guide is intended to serve as a foundational resource for researchers exploring the potential of D-amino acid derivatives in drug design and development, particularly in the context of enhancing peptide stability and modulating tyrosine-dependent pathways.

Introduction: The Dichotomy of Tyrosine Isomers

L-tyrosine is a proteinogenic α-amino acid essential for a myriad of biological functions. Its phenolic side chain is a versatile substrate for post-translational modifications, most notably phosphorylation by tyrosine kinases, a cornerstone of intracellular signaling. Furthermore, L-tyrosine serves as the metabolic precursor to a class of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones, underscoring its critical role in neurobiology and endocrinology.

In contrast, this compound is a synthetic derivative of D-tyrosine, the unnatural enantiomer of L-tyrosine. The defining features of this compound are its D-stereoisomerism and the presence of a benzyloxycarbonyl (Z) group protecting the α-amino group. This N-terminal modification is often employed in peptide synthesis and can influence the molecule's solubility and interaction with biological membranes. The D-configuration, however, is the most significant determinant of its distinct biological profile. It is well-established that endogenous enzymes, particularly proteases and metabolic enzymes like tyrosine hydroxylase, exhibit a high degree of stereoselectivity for L-amino acids. This intrinsic resistance to enzymatic degradation is a key rationale for the incorporation of D-amino acids into therapeutic peptides to enhance their in vivo stability and prolong their half-life.

This guide will first detail the established biological roles and pathways of L-tyrosine and then present a comparative analysis of the hypothesized properties of this compound.

L-Tyrosine: The Biological Workhorse

Role in Protein Synthesis and Structure

As one of the 20 standard amino acids, L-tyrosine is a fundamental building block of proteins. Its aromatic side chain can participate in hydrophobic and stacking interactions, contributing to the tertiary and quaternary structure of proteins.

Precursor to Neurotransmitters and Hormones

The synthesis of catecholamines is initiated by the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH). This is the rate-limiting step in the pathway. Subsequently, L-DOPA is decarboxylated to dopamine, which can be further converted to norepinephrine and epinephrine. L-tyrosine is also a precursor for the synthesis of thyroid hormones (thyroxine and triiodothyronine) and melanin.

Metabolic fate of L-Tyrosine.

Signal Transduction via Tyrosine Phosphorylation

The hydroxyl group of L-tyrosine residues within proteins can be phosphorylated by tyrosine kinases. This reversible modification acts as a molecular switch, regulating protein activity, subcellular localization, and interaction with other proteins. Receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases are central to numerous signaling pathways that control cell growth, differentiation, and metabolism.

General RTK signaling pathway.

This compound: A Stereochemical Outlier with Therapeutic Potential

Direct biological data for this compound is limited. However, based on the established principles of D-amino acid biochemistry, we can extrapolate its likely behavior in biological systems.

Enzymatic Stability

The primary anticipated advantage of this compound, particularly when incorporated into a peptide, is its resistance to proteolysis. Proteases are highly stereospecific and generally do not recognize or cleave peptide bonds adjacent to D-amino acids. The N-terminal Z group can also provide some steric hindrance against aminopeptidases. This enhanced stability is expected to significantly increase the in-vivo half-life of peptides containing this residue.

Metabolic Inertness

This compound is not expected to be a substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. Therefore, it is unlikely to contribute to the production of neurotransmitters. This makes it a suitable negative control in studies investigating L-tyrosine-dependent neurotransmitter synthesis.

Potential for Competitive Inhibition

While not a substrate for metabolic enzymes, this compound may act as a competitive inhibitor for processes that recognize the tyrosine side chain. This could include:

-

Amino Acid Transporters: this compound might compete with L-tyrosine for uptake into cells via neutral amino acid transporters.

-

Tyrosine Kinases: It is plausible that this compound could bind to the ATP-binding or substrate-binding pocket of some tyrosine kinases, potentially acting as an inhibitor. The Z-group could further influence these interactions.

Hypothesized competitive inhibition by this compound.

Quantitative Data Comparison

Direct comparative quantitative data for this compound is largely unavailable. The following tables summarize known data for L-tyrosine and highlight the parameters that require experimental determination for this compound.

Table 1: Physicochemical Properties

| Property | L-Tyrosine | This compound |

| Molecular Formula | C₉H₁₁NO₃ | C₁₇H₁₇NO₅ |

| Molecular Weight | 181.19 g/mol | 315.32 g/mol |

| Water Solubility | 0.45 mg/mL at 25°C | Expected to be lower than L-tyrosine |

| Stereochemistry | L-configuration | D-configuration |

Table 2: Pharmacokinetic Parameters (Hypothetical Comparison)

| Parameter | L-Tyrosine | This compound (Hypothesized) |

| Bioavailability (Oral) | ~60% | To be determined; likely lower due to protecting group |

| Half-life (t₁/₂) | Variable; generally short | To be determined; expected to be longer |

| Metabolism | Incorporated into proteins; precursor for neurotransmitters | Expected to be minimal; primarily renal clearance |

| Protein Binding | Low | To be determined |

Detailed Experimental Protocols

The following protocols are designed to empirically test the hypothesized differences between L-tyrosine and this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on cell metabolic activity, a proxy for cell viability.

Materials:

-

Cells of interest (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line)

-

96-well cell culture plates

-

Complete cell culture medium

-

L-tyrosine and this compound stock solutions (dissolved in a suitable solvent, e.g., DMSO or sterile water with pH adjustment)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of L-tyrosine and this compound in complete medium.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 2-4 hours at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Workflow for the MTT cell viability assay.

Proteolytic Stability Assay (HPLC-based)

This assay evaluates the resistance of a peptide containing either L-tyrosine or D-tyrosine (from this compound after deprotection and incorporation) to degradation by proteases.

Materials:

-

Synthetic peptides (e.g., a short peptide with a tyrosine residue in the middle, one with L-Tyr and one with D-Tyr)

-

Protease solution (e.g., trypsin or chymotrypsin in appropriate buffer)

-

Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

-

HPLC system with a C18 column

-

Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

-

Prepare stock solutions of the L-peptide and D-peptide.

-

Incubate a known concentration of each peptide with the protease solution at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the enzymatic activity by adding the quenching solution.

-

Analyze the samples by reverse-phase HPLC.

-

Monitor the disappearance of the parent peptide peak over time.

-

Calculate the half-life of each peptide.

Tyrosine Kinase Inhibition Assay

This in vitro assay determines the inhibitory potential of this compound against a specific tyrosine kinase.

Materials:

-

Recombinant tyrosine kinase (e.g., EGFR, Src)

-

Tyrosine-containing peptide substrate

-

This compound and a known inhibitor (e.g., staurosporine)

-

ATP (with γ-³²P-ATP for radioactive detection, or unlabeled for antibody-based detection)

-

Kinase reaction buffer

-

Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting, or anti-phosphotyrosine antibody and ELISA)

Procedure:

-

In a microplate, combine the tyrosine kinase, peptide substrate, and varying concentrations of this compound or the control inhibitor in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction.

-

Detect the amount of substrate phosphorylation.

-

Plot the percentage of inhibition against the concentration of this compound and determine the IC₅₀ value.

Conclusion

L-tyrosine and this compound represent two molecules with fundamentally different roles in biological systems, dictated by their stereochemistry. While L-tyrosine is an active participant in a wide array of metabolic and signaling pathways, this compound is hypothesized to be a more stable, metabolically inert compound with potential applications as a tool for probing tyrosine-dependent processes or as a component of stabilized therapeutic peptides. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these hypotheses, paving the way for a deeper understanding of the biological implications of D-amino acid substitution and its potential in drug development.

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. These temporary chemical modifications shield reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the controlled, sequential assembly of the desired peptide chain. This technical guide provides a comprehensive exploration of the core principles of protecting groups in peptide synthesis, with a focus on the two dominant strategies: Fmoc/tBu and Boc/Bzl. We will delve into the mechanisms of action, provide detailed experimental protocols, present quantitative data for comparative analysis, and visualize key workflows and logical relationships.

The Principle of Orthogonal Protection

The foundation of modern solid-phase peptide synthesis (SPPS) lies in the concept of orthogonal protection. This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is removable under specific chemical conditions that do not affect the others.[1][2] This allows for the selective deprotection of specific functional groups, enabling the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity.[1][2]

A typical orthogonal protection scheme in SPPS involves three main categories of protecting groups:

-

Temporary Nα-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]

-

"Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[3]

-

Auxiliary Orthogonal Protecting Groups: These are employed for specific on-resin modifications, such as cyclization or branching, and can be selectively removed without affecting the temporary or permanent protecting groups.

This multi-layered approach provides the necessary control to construct not only linear peptides but also complex architectures with diverse functionalities.[2]

The principle of orthogonal protection in peptide synthesis.

Major Nα-Protecting Group Strategies: Fmoc vs. Boc

The two most widely adopted strategies in solid-phase peptide synthesis are the Fmoc/tBu and the Boc/Bzl approaches. The choice between them is a critical decision that depends on the target peptide's sequence, length, complexity, and the presence of sensitive residues.[4]

The Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of the most common SPPS strategy.[5] It is a base-labile protecting group, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] This mild deprotection condition allows for the use of acid-labile tert-butyl (tBu) based protecting groups for the side chains, creating a fully orthogonal system.[7]

Mechanism of Fmoc Deprotection: The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, such as piperidine. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate, which is subsequently trapped by the amine.[5]

Mechanism of Fmoc deprotection by piperidine.

The Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc) strategy is the older of the two major methods and relies on graded acid lability. The Nα-amino group is protected by the acid-labile Boc group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA).[4] Side-chain protecting groups are typically benzyl (Bzl)-based, which are also acid-labile but require a stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[7]

Mechanism of Boc Deprotection: The acid-catalyzed removal of the Boc group involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[8]

Mechanism of TFA-mediated Boc deprotection.

Quantitative Comparison of Fmoc and Boc Strategies

The choice between Fmoc and Boc strategies often depends on the specific requirements of the peptide being synthesized. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: General Performance Comparison

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection | 20% Piperidine in DMF | 25-50% TFA in DCM |

| Side-Chain Protection | Acid-labile (tBu-based) | Strong acid-labile (Bzl-based) |

| Final Cleavage | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., HF) |

| Orthogonality | Fully Orthogonal | Quasi-orthogonal |

| Typical Crude Purity | 50-90%[9] | Generally higher for hydrophobic peptides[] |

| Typical Overall Yield | Moderate to High[9] | Moderate to High |

| Aggregation Issues | More frequent | Less frequent |

| Suitability | Acid-sensitive peptides, complex peptides[7] | Hydrophobic peptides, long sequences[] |

Table 2: Side Reaction Propensity

| Side Reaction | Fmoc/tBu Strategy | Boc/Bzl Strategy | Mitigation Strategies |

| Aspartimide Formation | Significant, especially at Asp-Gly, Asp-Asn sequences. Can be >40% in problematic sequences.[11] | Minimal | Use of Hmb backbone protection, addition of HOBt to deprotection solution, use of milder bases like piperazine.[6][12] |

| Diketopiperazine (DKP) Formation | High at the dipeptide stage, especially with Pro or Gly at the C-terminus. Can be >90% in susceptible sequences.[13] | Minimal | Use of 2-chlorotrityl chloride resin, coupling of dipeptides.[9] |

| Racemization | Lower risk with most coupling reagents.[14] | Higher risk with certain activation methods. | Use of coupling reagents like HATU/HOAt, maintaining low temperatures.[14] |

| Alkylation of Sensitive Residues (Trp, Met, Cys) | Minimal during chain assembly. | Significant during final cleavage due to carbocation formation. | Use of scavengers (e.g., TIS, EDT, thioanisole) in the cleavage cocktail.[4] |

Table 3: Deprotection and Coupling Efficiency

| Parameter | Condition | Result |

| Fmoc Deprotection Time | 20% Piperidine in DMF | 2 x 5-10 min at RT is standard.[15] |

| Boc Deprotection Time | 55% TFA/DCM | 30 min at RT, shown to yield higher purity than 100% TFA in some cases.[16][17] |

| 100% TFA | 5-15 min at RT, very rapid but may increase side products.[16][17] | |

| Coupling Reagent Efficacy (Difficult Sequence) | HATU (2 x 20 min) | Crude Purity: ~84%[18] |

| HBTU (2 x 20 min) | Crude Purity: Not Reported, but generally lower than HATU.[14] | |

| COMU (2 x 20 min) | Crude Purity: ~79%[18] |

Experimental Protocols

This section provides detailed methodologies for key experiments in peptide synthesis using both Fmoc and Boc strategies.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Z-D-Tyr-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Carbobenzyloxy-D-tyrosine (Z-D-Tyr-OH), a crucial building block in peptide synthesis and drug discovery. This document outlines its physicochemical properties, applications, and a detailed experimental protocol for its use in solid-phase peptide synthesis.

Core Data Presentation

The following tables summarize the key quantitative and qualitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 64205-12-5 | [1][2] |

| Molecular Weight | 315.32 g/mol | [1] |

| Molecular Formula | C₁₇H₁₇NO₅ | [1] |

| Form | Powder | [1] |

| Assay | ≥98.0% (TLC) | [1] |

Table 2: Identification and Database Information

| Identifier | Value |

| Synonyms | Z-D-tyrosine |

| Beilstein/REAXYS Number | 6071009 |

| MDL Number | MFCD00063031 |

| PubChem Substance ID | 57653809 |

Applications in Research and Development

This compound is a valuable amino acid derivative primarily utilized in the synthesis of peptides and peptidomimetics. Its D-configuration offers a strategic advantage in drug design by enhancing the proteolytic stability of the resulting peptides, a critical factor for improving their in vivo half-life.

Key application areas include:

-

Peptide Synthesis: It serves as a fundamental building block in the synthesis of peptides for various therapeutic and research applications.[3]

-

Drug Development: The incorporation of this compound into peptide structures can enhance their stability and bioavailability, making it a key component in the formulation of novel therapeutics.[3]

-

Neuroscience Research: As a derivative of tyrosine, it plays a role in studies related to neurotransmitter synthesis, particularly dopamine, which is valuable for research into neurological disorders.[3]

Experimental Protocols

The following is a detailed methodology for the incorporation of a protected D-tyrosine derivative in solid-phase peptide synthesis (SPPS). This protocol is adapted from established methods for similar amino acid derivatives and serves as a representative workflow.

Objective: Manual solid-phase synthesis of a model peptide containing a protected D-tyrosine residue on a Merrifield resin.

Materials:

-

Merrifield resin

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Acetic anhydride

-

Pyridine

-

Hydrofluoric acid (HF)

-

p-Cresol

-

Thioanisole

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

-

First Amino Acid Attachment:

-

Dissolve the first Boc-protected amino acid in a mixture of ethanol and water.

-

Neutralize with an aqueous solution of cesium carbonate to pH 7.0.

-

Lyophilize to obtain the Boc-amino acid cesium salt.

-

Dissolve the cesium salt in DMF and add it to the swollen resin.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat with 50% TFA in DCM for 2 minutes, filter, and then treat with a fresh solution for 30 minutes.

-

Wash the resin with DCM, isopropanol, and then DCM again.

-

-

Neutralization:

-

Wash the resin with DMF.

-

Treat with 10% DIEA in DMF twice.

-

Wash the resin with DMF.

-

-

Coupling (for this compound or other amino acids):

-

In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DCC (3 eq.) in DCM and pre-activate for 10 minutes at 0°C.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction using the Kaiser test.

-

-

Capping (if coupling is incomplete):

-

Treat the resin with a solution of acetic anhydride/pyridine/DCM.

-

-

Washing: After successful coupling, wash the resin with DMF and DCM.

-

-

Final Deprotection and Cleavage:

-

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly and dry under vacuum.

-

Transfer the dried peptide-resin to an HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

-

-

Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating this compound.

Caption: Logical relationships of this compound in research and development.

References

Solubility Profile of Z-D-Tyr-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Carbobenzoxy-D-tyrosine (Z-D-Tyr-OH), a protected amino acid commonly used in peptide synthesis and other chemical applications. Understanding the solubility of this compound in various solvents is critical for designing and optimizing experimental conditions, including reaction setups, purification protocols, and formulation strategies.

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors, including the physicochemical properties of both the solute (this compound) and the solvent, as well as external conditions such as temperature and pressure. Key molecular characteristics of this compound that dictate its solubility include:

-

Polarity: The presence of a polar carboxylic acid group and a phenolic hydroxyl group, along with a non-polar benzyl protecting group, gives this compound an amphiphilic character.

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, influencing interactions with protic solvents.

-

Crystalline Structure: The arrangement of molecules in the solid state can impact the energy required to dissolve the compound.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively available in the public domain. However, data for its enantiomer, Z-L-Tyr-OH, provides a strong proxy, as enantiomers typically exhibit identical solubility in achiral solvents. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Class | Solubility (mg/mL) | Remarks |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100[1][2] | Requires sonication for dissolution. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[1][2] |

| Methanol | Alcohol | Soluble[3][4] | No quantitative data available for the D-isomer. The L-isomer is sparingly soluble.[] |

| Acetic Acid | Carboxylic Acid | Sparingly Soluble | Qualitative data for the L-isomer.[] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Based on data for a similar compound, Boc-D-Tyr(tBu)-OH.[6] |

| Water | Protic | Poorly Soluble | Based on the general properties of protected amino acids and data for related compounds. |

Disclaimer: The quantitative data for DMSO is for the L-enantiomer (Z-L-Tyr-OH). It is assumed that the D-enantiomer (this compound) will have comparable solubility in achiral solvents. The term "soluble" indicates that the compound can be dissolved to a degree suitable for most standard laboratory applications, while "sparingly soluble" suggests limited dissolution.

Factors Influencing Solubility in Practical Applications

In a laboratory setting, several factors can be manipulated to enhance the solubility of this compound:

-

Temperature: Gently warming the solvent can increase the solubility of many compounds. However, care must be taken to avoid degradation of the protected amino acid.

-

Sonication: The use of an ultrasonic bath can help to break down solid aggregates and facilitate dissolution.[1][2]

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of protected amino acids. It is crucial to use high-purity, anhydrous solvents.

-

Co-solvents: Employing a mixture of solvents can sometimes achieve a higher solubility than a single solvent system.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

High-purity solvent of interest

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed for a short period to let undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with UV detection).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Commercial Suppliers and Technical Guide for High-Purity Z-D-Tyr-OH

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental outcomes. N-α-Cbz-D-tyrosine (Z-D-Tyr-OH), a protected form of the D-enantiomer of tyrosine, is a key building block in the synthesis of peptides and other complex organic molecules. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, experimental protocols for its use, and its relevance in biological signaling pathways.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound, with purity levels typically exceeding 98%. The most common analytical methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The table below summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Analytical Method | Appearance |

| TCI America [1][] | N-Carbobenzoxy-D-tyrosine | 64205-12-5 | C₁₇H₁₇NO₅ | >98.0% | HPLC | White to light yellow powder/crystal |

| Chem-Impex [3] | Z-D-tyrosine | 64205-12-5 | C₁₇H₁₇NO₅ | ≥99% | HPLC | White powder |

| Sigma-Aldrich [4] | This compound | 64205-12-5 | C₁₇H₁₇NO₅ | ≥98.0% | TLC | Powder |

| AdooQ Bioscience [5] | Z-D-tyrosine | Not Specified | Not Specified | >99% | HPLC | Not Specified |

| BOC Sciences | N-Cbz-L-tyrosine* | 1164-16-5 | C₁₇H₁₇NO₅ | ≥98% | HPLC | Off-white Solid |

| CymitQuimica [6] | N-Carbobenzoxy-D-tyrosine | Not Specified | C₁₇H₁₇NO₅ | >98.0% | HPLC (T) | White to Light yellow powder to crystal |

| CP Lab Safety [7] | N-Carbobenzoxy-D-tyrosine | Not Specified | Not Specified | min 98% | HPLC | Not Specified |

*Note: BOC Sciences lists the L-enantiomer, N-Cbz-L-tyrosine. Researchers should verify the specific enantiomer required for their application.[8]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where the carbobenzyloxy (Cbz or Z) group serves as a protecting group for the amine functionality of the D-tyrosine. This prevents unwanted side reactions during peptide chain elongation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized workflow for incorporating a this compound residue into a peptide sequence using SPPS.

Methodology:

-

Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

N-terminal Deprotection: If the resin is pre-loaded with an N-terminally protected amino acid, the protecting group (commonly Fmoc) is removed using a solution of piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF and DCM to remove the deprotection agent and any byproducts.

-

Coupling of this compound: this compound is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base can be performed.

-

Washing: The resin is washed after the optional capping step.

-

Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Side-Chain Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Z-group on the D-tyrosine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Peptide Purification: The crude peptide is precipitated, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control of this compound using HPLC

Ensuring the purity of the starting material is crucial. A general HPLC method for assessing the purity of this compound is outlined below.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-